molecular formula C23H22N2O B051064 2,3,6-Triphenyl-4-piperidinone oxime CAS No. 124069-15-4

2,3,6-Triphenyl-4-piperidinone oxime

Cat. No.: B051064
CAS No.: 124069-15-4
M. Wt: 342.4 g/mol
InChI Key: QWMMGJJMBIYAMK-NJNXFGOHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3,6-Triphenyl-4-piperidinone oxime is a nitrogen-containing heterocyclic compound characterized by a piperidinone core substituted with phenyl groups at the 2, 3, and 6 positions and an oxime functional group at the 4-position. The oxime group (−NOH) introduces hydrogen-bonding capabilities and enhances reactivity, making the compound of interest in medicinal chemistry and materials science.

Properties

CAS No.

124069-15-4

Molecular Formula

C23H22N2O

Molecular Weight

342.4 g/mol

IUPAC Name

(NE)-N-(2,3,6-triphenylpiperidin-4-ylidene)hydroxylamine

InChI

InChI=1S/C23H22N2O/c26-25-21-16-20(17-10-4-1-5-11-17)24-23(19-14-8-3-9-15-19)22(21)18-12-6-2-7-13-18/h1-15,20,22-24,26H,16H2/b25-21+

InChI Key

QWMMGJJMBIYAMK-NJNXFGOHSA-N

SMILES

C1C(NC(C(C1=NO)C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4

Isomeric SMILES

C\1C(NC(C(/C1=N/O)C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

C1C(NC(C(C1=NO)C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4

Synonyms

2,3,6-Triphenyl4-piperidinamine oxime

Origin of Product

United States

Comparison with Similar Compounds

Structural and Thermal Stability Comparisons

Oxime derivatives exhibit distinct thermal behaviors depending on their molecular architecture. For example:

  • Di(1H-tetrazol-5-yl) methanone oxime and 5,5′-(hydrazonomethylene)bis(1H-tetrazole) decompose at 288.7°C and 247.6°C, respectively, due to extensive intramolecular hydrogen bonding .
  • Platanic acid oxime derivatives (e.g., compound 17) demonstrate thermal stability influenced by esterification; benzyl ester derivatives (e.g., compound 16) show higher synthetic yields, suggesting steric and electronic effects from substituents .

Table 1: Thermal Stability of Selected Oxime Derivatives

Compound Decomposition Temperature (°C) Key Structural Feature
Di(1H-tetrazol-5-yl) methanone oxime 288.7 Tetrazole rings, H-bonding
5,5′-(hydrazonomethylene)bis(1H-tetrazole) 247.6 Hydrazone linkage
Platanic acid oxime (17) Not reported Esterified carboxyl group
Pharmacological Activity

Oxime derivatives exhibit varied biological activities:

  • Betulonic acid oxime derivative 3 shows moderate cytotoxicity against CCRF-CEM leukemia cells, while platanic acid oxime 17 displays potent anti-HIV-1 activity (EC₅₀ = 1.2 μM) without cytotoxicity .
  • Compound 14 (a betulonic acid oxime ester) is cytotoxic to G-361 melanoma and HeLa cells but lacks selectivity due to toxicity in non-cancerous BJ cells .

However, excessive hydrophobicity could reduce solubility, a trade-off observed in platanic acid derivatives .

Physicochemical Properties
  • 4-(4-Trifluoromethoxy-phenyl)-piperidine (a fluorinated analog) highlights the impact of electron-withdrawing groups on pharmacokinetics and target binding .
  • 3-pentyl-2,6-di(naphthalene-1-yl)piperidin-4-one oxime demonstrates that bulky substituents improve crystallinity and stability .

The trifluoromethoxy group in compound suggests that halogenation could further tune the electronic properties of 2,3,6-Triphenyl-4-piperidinone oxime for specific applications.

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